Potassium phosphate trihydrate
Overview
Description
Potassium phosphate trihydrate, also known as trithis compound, is an inorganic compound with the chemical formula K₃PO₄·3H₂O. It is a white, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its buffering capacity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium phosphate trihydrate is typically synthesized by the neutralization of phosphoric acid (H₃PO₄) with potassium hydroxide (KOH). The reaction is as follows: [ \text{H₃PO₄} + 3\text{KOH} \rightarrow \text{K₃PO₄} + 3\text{H₂O} ] The resulting potassium phosphate is then crystallized from the solution to obtain the trihydrate form.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of phosphoric acid with potassium hydroxide under specific temperature and pH conditions. The solution is then evaporated to crystallize the trihydrate form. This method ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Potassium phosphate trihydrate primarily undergoes the following types of reactions:
Acid-Base Reactions: It acts as a strong base and can neutralize acids.
Deprotection Reactions: It is used to catalyze the deprotection of BOC amines under microwave conditions.
Nucleophilic Substitution Reactions: It facilitates nucleophilic aromatic substitution reactions, especially in the presence of ionic liquids.
Common Reagents and Conditions:
Acids: Phosphoric acid for neutralization reactions.
Bases: Potassium hydroxide for synthesis.
Solvents: Water and various organic solvents for different reactions.
Major Products Formed:
Neutralization: Formation of potassium phosphate and water.
Deprotection: Formation of free amines from BOC-protected amines.
Substitution: Formation of diaryl ethers and other substituted aromatic compounds.
Scientific Research Applications
Potassium phosphate trihydrate is widely used in various scientific research fields:
Chemistry: It is used as a buffering agent in chemical reactions and as a catalyst in organic synthesis.
Biology: It is employed in the preparation of buffer solutions for molecular biology experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a dietary supplement.
Industry: It is utilized in the production of fertilizers, food additives, and cleaning agents.
Mechanism of Action
The primary mechanism of action of potassium phosphate trihydrate involves its role as a buffering agent. It helps maintain the pH of solutions by neutralizing acids and bases. In biological systems, it plays a crucial role in maintaining the acid-base balance and is involved in various metabolic processes.
Comparison with Similar Compounds
Monopotassium Phosphate (KH₂PO₄): Used as a fertilizer and food additive.
Dipotassium Phosphate (K₂HPO₄): Used in food processing and as a buffering agent.
Tripotassium Phosphate (K₃PO₄): Used in similar applications but without the trihydrate form.
Uniqueness: Potassium phosphate trihydrate is unique due to its high solubility in water and its ability to form stable buffer solutions. Its trihydrate form provides additional stability and ease of handling compared to its anhydrous counterpart.
Properties
IUPAC Name |
tripotassium;phosphate;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3K.H3O4P.3H2O/c;;;1-5(2,3)4;;;/h;;;(H3,1,2,3,4);3*1H2/q3*+1;;;;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZYAGQLBFUTMA-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6K3O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593475 | |
Record name | Potassium phosphate--water (3/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22763-03-7 | |
Record name | Potassium phosphate--water (3/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphoric acid, tripotassium salt, trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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